2-ethyl-6-methyl-N-(propan-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-ethyl-6-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h6-9,13H,5H2,1-4H3 |
InChI Key |
NVLFOUKGUQZJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Alkyl 2,6 Dialkylanilines
Direct N-Alkylation Approaches for 2-Ethyl-6-Methyl-N-(Propan-2-yl)Aniline Synthesis
Direct N-alkylation of 2-ethyl-6-methylaniline (B166961) is a common and efficient approach for the synthesis of its N-isopropyl derivative. This can be achieved through reductive amination or by reaction with specific isopropylating agents.
Reductive Amination Protocols for Isopropyl Group Incorporation
Reductive amination is a powerful and widely used method for the formation of amines. This process involves the reaction of a primary amine, in this case, 2-ethyl-6-methylaniline, with a carbonyl compound (acetone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound.
The key step in reductive amination is the reduction of the imine formed from the condensation of 2-ethyl-6-methylaniline and acetone. Catalytic hydrogenation is a highly effective method for this transformation. The reaction is typically carried out in the presence of a metal catalyst and a hydrogen source. The imine, N-(propan-2-ylidene)-2-ethyl-6-methylaniline, is hydrogenated to the final product. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the reaction.
Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the reductive amination of 2-ethyl-6-methylaniline, palladium on carbon (Pd/C) is a commonly utilized catalyst. google.com The hydrogen donor can be molecular hydrogen (H₂), often under pressure, or transfer hydrogenation reagents like ammonium formate. The use of Pd/C offers high catalytic activity and selectivity for the reduction of the imine intermediate. A patent for a similar process, the reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone, specifies the use of a platinized carbon catalyst. google.com This suggests that platinum-based catalysts are also highly effective for this type of transformation.
Below is a representative data table illustrating typical reaction conditions for the reductive amination of a substituted aniline (B41778) using a heterogeneous catalyst.
| Parameter | Value |
| Starting Material | 2-ethyl-6-methylaniline |
| Reagent | Acetone |
| Catalyst | 5% Palladium on Carbon |
| Hydrogen Source | H₂ gas (5-10 bar) |
| Solvent | Methanol or Ethanol |
| Temperature | 50-80 °C |
| Reaction Time | 4-8 hours |
The rate of imine formation, which is the initial step in reductive amination, can be significantly enhanced by the presence of an acid co-catalyst. The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen of 2-ethyl-6-methylaniline. A patent describing the reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone highlights the use of an acid co-catalyst in conjunction with a platinized carbon catalyst to drive the reaction. google.com Commonly used acid co-catalysts include mineral acids or organic acids in catalytic amounts. The presence of an acid can be crucial for achieving high conversion and yield in the synthesis of this compound via reductive amination.
Reaction of 2-Ethyl-6-Methylaniline with Isopropylating Agents
Direct N-alkylation of 2-ethyl-6-methylaniline can also be attempted using isopropylating agents such as isopropyl halides (e.g., 2-bromopropane or 2-chloropropane) or isopropyl alcohol. This method involves the nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbon of the isopropylating agent. However, this approach can be challenging for sterically hindered anilines like 2-ethyl-6-methylaniline. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, although the steric hindrance around the nitrogen atom in the desired product makes this less favorable. The reaction with isopropyl alcohol typically requires a catalyst and higher temperatures.
Multi-Step Synthesis Pathways Utilizing Precursors to N-Substituted Anilines
An alternative to direct N-alkylation is a multi-step synthesis that introduces the N-isopropyl group to a precursor molecule before the formation of the aniline ring or through modification of a pre-existing substituted aniline. One plausible, though less direct, pathway could involve the synthesis of a suitable precursor that already contains the N-isopropyl group. For instance, a synthetic route could begin with a substituted nitrobenzene. The general strategy involves the introduction of the ethyl and methyl groups onto the aromatic ring, followed by nitration, N-isopropylation of a precursor, and finally reduction of the nitro group to the desired aniline. While theoretically feasible, such multi-step sequences are often more complex and less atom-economical compared to direct N-alkylation methods like reductive amination.
Exploitation of Chiral Epoxide Building Blocks for Related Structures
Chiral epoxides serve as valuable starting materials for introducing stereochemically defined substituents onto the aniline nitrogen. A notable example is the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a compound structurally related to the target molecule, which begins with enantiopure (R)-epichlorohydrin. googleapis.comgoogle.com This approach leverages the inherent reactivity and defined stereochemistry of the epoxide ring.
The initial step in this synthetic pathway involves the nucleophilic ring-opening of an epoxide by an aniline derivative. Specifically, 2-ethyl-6-methylaniline reacts with (R)-epichlorohydrin in a refluxing solution of methanol. googleapis.comgoogle.com This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline attacks one of the carbon atoms of the epoxide ring, causing it to open. The reaction of primary aromatic amines with epichlorohydrin (B41342) can be influenced by the solvent and the presence of catalysts. uni.eduresearchgate.net In this specific synthesis, after the initial reflux period, the addition of potassium hydroxide facilitates the formation of (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol. googleapis.comgoogle.com The regioselectivity of the amine's nucleophilic attack on the epoxide is a critical factor, with the attack generally occurring at the less sterically hindered carbon atom. mdpi.com
Table 1: Reaction Conditions for Nucleophilic Addition
| Reactants | Solvent | Reagent | Temperature | Product |
| 2-ethyl-6-methylaniline, (R)-epichlorohydrin | Methanol | Crushed KOH | Reflux, then 0°C to 25°C | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol |
Following the formation of the amino alcohol, the synthesis proceeds through the formation of a three-membered nitrogen-containing ring, an aziridine (B145994). This transformation is achieved by treating the amino alcohol intermediate with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dry toluene. googleapis.comgoogle.com This process, a type of intramolecular cyclization, results in the formation of (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine. googleapis.comgoogle.com Aziridines are versatile intermediates in organic synthesis because their strained ring can be selectively opened by various nucleophiles to produce functionalized amines. mdpi.comresearchgate.net The subsequent transformation of this aziridine intermediate is the final step to achieving the target N-alkylated aniline derivative. googleapis.comgoogle.com
The final step in the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline involves the catalytic ring opening of the aziridine intermediate. googleapis.comgoogle.com This is accomplished through catalytic hydrogenation. The aziridine solution is subjected to a hydrogen atmosphere in the presence of a catalyst, leading to the cleavage of a carbon-nitrogen bond in the aziridine ring and the formation of the final product. googleapis.comgoogle.com The nucleophilic ring-opening of aziridines is a powerful and stereospecific method for synthesizing β-functionalized amines. thieme-connect.com While this specific synthesis utilizes catalytic hydrogenation, a variety of catalysts, including iron, nickel, and other transition metals, are known to effectively catalyze the aminolysis and ring-opening of aziridines, often with high regioselectivity. mdpi.comthieme-connect.comacs.orgacs.org The choice of catalyst can be crucial for the reaction's efficiency and selectivity. thieme-connect.com
Table 2: Examples of Catalytic Systems for Aziridine Ring Opening
| Aziridine Type | Catalyst System | Nucleophile | Key Feature |
| N-aryl aziridines | Dicationic iron complex | Anilines | High reactivity, excellent yields with low catalyst loading. thieme-connect.com |
| N-sulfonyl aziridines | Ni(II) catalyst with dimethyl fumarate | Organozinc reagents | Utilizes an inexpensive and air-stable catalyst. mdpi.com |
| N-tosyl aziridines | Lewis acids (e.g., metal triflates) | Amines | Common strategy to activate the aziridine ring. thieme-connect.comacs.org |
| Trisubstituted aziridines | None (thermal) | Pyrrolidine | Ring opening occurs at the more hindered carbon with inversion of configuration. acs.org |
Enantioselective Synthesis Strategies for Chiral N-Substituted Aniline Derivatives
Achieving high enantiomeric purity is a primary goal in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. nih.gov This is accomplished through enantioselective synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. wikipedia.org A high enantiomeric excess is often critical for the desired functionality of a molecule. In the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline from (R)-epichlorohydrin, the process is designed to yield the product with an enantiomeric excess greater than 99%. googleapis.comgoogle.com This high degree of stereochemical control is achieved by starting with an enantiopure building block and ensuring that the subsequent reaction steps proceed with high stereospecificity. The determination of enantiomeric excess is a crucial analytical step, often performed using techniques like chiral chromatography or NMR spectroscopy. wikipedia.orgnih.govacs.org
Asymmetric catalysis is a powerful strategy for the direct synthesis of chiral aniline derivatives from achiral precursors. acs.orgnih.gov This approach avoids the need for chiral starting materials by using a small amount of a chiral catalyst to induce stereoselectivity. Chiral phosphoric acids, for example, have been successfully used to catalyze the highly regio- and enantioselective Friedel–Crafts alkylation of aniline derivatives, producing chiral triphenylmethanes with excellent enantioselectivities. acs.org Similarly, organocatalysis, which uses small organic molecules as catalysts, has been applied to the enantioselective alkylation of aniline rings. princeton.edu These methods represent a strategic approach to constructing complex molecules with precise control over their three-dimensional structure. acs.orgacs.org
Chemical Reaction Mechanisms and Pathway Elucidation
Mechanistic Insights into N-Alkylation Processes for Anilines
N-alkylation is a fundamental process for creating carbon-nitrogen bonds, directly attaching an alkyl group to the nitrogen atom of an aniline (B41778). A prominent method for achieving this transformation is reductive amination, which offers a controlled and efficient route to secondary and tertiary amines. masterorganicchemistry.com
Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. nih.gov The process for synthesizing an N-substituted aniline typically involves two main steps: the formation of an imine or iminium ion, followed by its reduction.
The reaction begins with the nucleophilic attack of the primary aniline on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable intermediate known as a hemiaminal. nih.gov The hemiaminal then undergoes dehydration by losing a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond). masterorganicchemistry.comnih.govchemistrysteps.com
Imine Formation Mechanism:
Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal.
Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product.
Once the imine is formed, it is reduced to the target secondary amine. masterorganicchemistry.com This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These milder reagents have the advantage of not readily reducing the starting aldehyde or ketone, allowing the entire reaction to be performed in a single pot. masterorganicchemistry.comchemistrysteps.com The reduction step involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the C=N bond. chemistrysteps.com
Interactive Table: Common Reducing Agents in Reductive Amination
| Reducing Agent | Chemical Formula | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, but can also reduce the starting carbonyl compound. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones; effective at lower pH. masterorganicchemistry.comchemistrysteps.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | A "green" alternative using hydrogen gas and a metal catalyst. chemistrysteps.com |
Catalysts are essential for enhancing the efficiency, selectivity, and sustainability of N-alkylation reactions. rsc.org They play a critical role by providing an alternative reaction pathway with a lower activation energy. Both homogeneous and heterogeneous catalysts are employed, including metal complexes, solid acids, and enzymes.
Metal-Based Catalysts: Transition metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), iridium (Ir), and cobalt (Co), are widely used. rsc.orgorganic-chemistry.orgnih.gov In processes like "borrowing hydrogen" or "hydrogen autotransfer," a metal catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst. nih.gov This approach is highly atom-economical as it uses readily available alcohols as alkylating agents and produces only water as a byproduct. rsc.org
Solid Acid Catalysts: Materials like zeolites and clays (B1170129) can catalyze the vapor-phase alkylation of anilines. researchgate.net The acidic sites within these materials facilitate the reaction. For instance, zeolites can control the selectivity of the reaction based on their pore size and shape. N-alkylation is often favored at lower temperatures (around 250-350°C), while C-alkylation (alkylation on the aromatic ring) becomes more prominent at higher temperatures. google.com Catalyst regeneration is a key advantage of heterogeneous systems; spent catalysts can often be reactivated by heating to burn off deposited organic residues. google.com
Enzymatic Catalysts: Biocatalysts, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offer a green alternative for reductive amination. nih.gov These enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. The catalytic cycle of these enzymes typically involves a cofactor, such as NAD(P)H, which provides the hydride for the reduction of the imine intermediate. nih.gov
Reaction Pathways Involving Cyclic Intermediates in N-Substituted Aniline Synthesis
Pathways utilizing cyclic intermediates, such as aziridines, provide an alternative and powerful strategy for synthesizing complex N-substituted anilines. These three-membered nitrogen-containing heterocycles are strained molecules that readily undergo ring-opening reactions, making them valuable synthetic building blocks. nih.govwikipedia.org
One common method for synthesizing aziridines involves the reaction of an epoxide with an aniline derivative, although this is often a multi-step process. A more direct route involves the reaction of an epoxide with sodium azide (B81097) to open the ring, followed by reduction of the azide and subsequent ring-closing. moltuslab.com A related and efficient laboratory synthesis involves the cyclization of 2-aminoalcohols. wikipedia.org This can be achieved by reacting an epoxide with an amine, like aniline. The initial step is the nucleophilic ring-opening of the epoxide by the aniline, which forms a 2-aminoalcohol. This intermediate can then be induced to cyclize, for example, via the Mitsunobu reaction, to form the aziridine (B145994) ring. wikipedia.orgmoltuslab.com
Another significant pathway is the addition of a nitrene (a reactive nitrogen species) to an alkene. moltuslab.comyoutube.com Nitrenes can be generated from precursors like azides through thermal or photochemical methods. The nitrene then adds across the double bond of the alkene in a cycloaddition reaction to form the aziridine ring directly. youtube.comresearchgate.net
Interactive Table: Key Aziridine Synthesis Methods
| Method | Reactants | Brief Description |
|---|---|---|
| Wenker Synthesis | Aminoethanol derivative | Base-induced intramolecular cyclization of a sulfate (B86663) ester. wikipedia.org |
| From Epoxides | Epoxide, Amine/Azide | Ring-opening of the epoxide followed by ring-closing to form the aziridine. moltuslab.com |
| Nitrene Addition | Alkene, Nitrene precursor (e.g., azide) | Cycloaddition of a reactive nitrene species across a C=C double bond. moltuslab.comyoutube.com |
| Triazoline Decomposition | Alkene, Azide | Formation of a triazoline intermediate via cycloaddition, followed by thermal or photochemical extrusion of N₂. moltuslab.com |
The synthetic utility of aziridines stems from their susceptibility to nucleophilic ring-opening reactions, which are driven by the release of ring strain. acs.org The outcome of these reactions is heavily dependent on the reaction conditions and the nature of the substituents on the aziridine ring, which control the regioselectivity (where the nucleophile attacks) and stereoselectivity (the spatial arrangement of the resulting product). nih.gov
Regioselectivity: The site of nucleophilic attack is influenced by both steric and electronic factors.
Under neutral or basic conditions (Sɴ2-type): The nucleophile typically attacks the less sterically hindered carbon atom of the aziridine ring. nih.gov
Under acidic conditions: The nitrogen atom is first protonated, forming a more reactive aziridinium (B1262131) ion. The positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, a behavior that has characteristics of both Sɴ1 and Sɴ2 pathways. nih.govfrontiersin.org
The choice of catalyst can also switch the regioselectivity. For example, palladium catalysts with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct a nucleophile to attack either the C2 or C3 position of the aziridine ring. acs.org
Stereoselectivity: The ring-opening of aziridines is often highly stereospecific. In a typical Sɴ2 mechanism, the nucleophile attacks the carbon from the side opposite to the C-N bond, resulting in an inversion of stereochemistry at that carbon center. acs.org This predictable stereochemical outcome is crucial for synthesizing enantiomerically pure compounds. nih.gov
Stereochemical Control and Chiral Induction in Synthesis Mechanisms
Achieving stereochemical control is a paramount goal in modern organic synthesis, particularly for the production of pharmaceuticals where a specific enantiomer is often responsible for the desired biological activity.
In the synthesis of N-substituted anilines, chiral induction can be accomplished through several strategies:
Use of Chiral Catalysts: Asymmetric catalysis is a highly efficient method. Chiral transition metal catalysts or organocatalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. For instance, in asymmetric reductive amination, a chiral catalyst can differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer of the final amine. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemistry of a subsequent reaction and is then removed. This approach can be effective but is less atom-economical than asymmetric catalysis.
Substrate Control: If the starting material, such as the aniline or the carbonyl compound, already contains a chiral center, it can influence the stereochemistry of newly formed chiral centers in the product.
Enzymatic Resolutions: Biocatalysts like IREDs are inherently chiral and can be used for the highly stereoselective synthesis of chiral amines. nih.gov They can selectively reduce one prochiral face of an imine or be used in kinetic resolutions to selectively react with one enantiomer in a racemic mixture.
By carefully selecting the synthetic pathway, catalysts, and reaction conditions, it is possible to exert precise control over the three-dimensional structure of the final N-substituted aniline product.
Pathways for Chirality Transfer in Multi-Step Syntheses
Chirality can be introduced into the final molecule of 2-ethyl-6-methyl-N-(propan-2-yl)aniline through several strategic pathways in a multi-step synthesis. The primary methods involve the use of a chiral starting material that already contains the desired stereochemistry, or the application of a chiral auxiliary or catalyst to guide the stereoselective formation of the key bonds.
One potential pathway for chirality transfer involves starting with an enantiopure precursor. For instance, a synthetic route for a structurally similar compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, utilizes enantiopure (R)-epichlorohydrin. google.comgoogleapis.com In this process, the inherent chirality of the epichlorohydrin (B41342) is transferred to the final product through a sequence of reactions, including the formation of an aziridine intermediate. google.comgoogleapis.com This method ensures a high degree of stereochemical purity in the final product, with reported enantiomeric excesses greater than 99%. google.comgoogleapis.com A similar strategy could theoretically be adapted for this compound by selecting an appropriate chiral starting material that contains the isopropyl group or a precursor to it.
Another significant pathway is the asymmetric reductive amination of the corresponding imine, formed from 2-ethyl-6-methylaniline (B166961) and acetone. This is a widely employed method for the synthesis of chiral amines. The transfer of chirality is achieved through the use of a chiral catalyst, which creates a chiral environment for the reduction of the prochiral imine. The catalyst, often a transition metal complex with a chiral ligand, preferentially directs the hydride attack to one face of the imine, leading to an excess of one enantiomer.
The table below illustrates hypothetical pathways for chirality transfer in the synthesis of this compound.
| Pathway | Description | Key Chiral Source | Theoretical Outcome |
| Substrate-Controlled Synthesis | The synthesis begins with a chiral, enantiopure starting material that is a precursor to the final molecule. The chirality is maintained throughout the reaction sequence. | Enantiopure Precursor (e.g., a chiral amine or alcohol) | High enantiomeric excess, dependent on the stereochemical integrity during subsequent reaction steps. |
| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate (2-ethyl-6-methylaniline or a precursor). This auxiliary directs the stereochemistry of a key bond-forming reaction. The auxiliary is then removed. | Removable Chiral Group | Good to excellent diastereoselectivity in the key step, leading to high enantiomeric excess after auxiliary removal. |
| Catalyst-Controlled Synthesis | A chiral catalyst is used to control the stereochemistry of a key reaction, such as the reduction of a prochiral imine. The catalyst creates a transient chiral environment. | Chiral Catalyst (e.g., transition metal complex with a chiral ligand, or an organocatalyst) | Variable to high enantiomeric excess, highly dependent on the catalyst's efficacy and reaction conditions. |
Factors Governing Diastereoselectivity and Enantioselectivity
The success of a stereoselective synthesis is determined by the ability to control the diastereoselectivity and enantioselectivity of the reactions. Several factors play a crucial role in governing the stereochemical outcome of the synthesis of this compound.
Catalyst Structure: In catalyst-controlled reactions, the structure of the chiral catalyst is paramount. For asymmetric hydrogenations of imines, transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), are often employed. nih.gov The steric and electronic properties of the ligand create a highly defined chiral pocket that coordinates with the substrate. This coordination forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the reducing agent. The bite angle of the chiral ligand, the nature of the metal center, and the substituents on the ligand all significantly influence the degree of enantioselectivity. For instance, in the synthesis of a related compound, a Rhodium complex with the cycphos ligand was used for an imine hydrogenation, though the enantiomeric excess achieved was modest for industrial applications. google.com
Substrate Structure: The structure of the substrate, in this case, the imine derived from 2-ethyl-6-methylaniline and acetone, can also impact stereoselectivity. The steric bulk of the ethyl and methyl groups ortho to the nitrogen atom can influence how the imine interacts with the chiral catalyst. This steric hindrance can either enhance or diminish the facial selectivity of the hydride attack, depending on the specific catalyst used.
Reaction Conditions: The conditions under which the reaction is carried out can have a profound effect on both diastereoselectivity and enantioselectivity. These factors include:
Temperature: Lower temperatures generally lead to higher enantioselectivity as they enhance the energy difference between the diastereomeric transition states.
Pressure: In catalytic hydrogenations, the pressure of hydrogen gas can influence the reaction rate and, in some cases, the stereochemical outcome.
Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the transition states. The polarity and coordinating ability of the solvent can alter the catalyst's conformation and its interaction with the substrate.
Additives: In some cases, the addition of co-catalysts or other additives can improve the enantioselectivity of a reaction.
The following table summarizes the key factors that govern the stereoselectivity in the synthesis of this compound.
| Factor | Influence on Stereoselectivity | Example of Effect |
| Chiral Catalyst/Ligand | The steric and electronic properties of the catalyst create a chiral environment that differentiates between the two faces of the prochiral substrate. | A catalyst with a larger chiral pocket may be less selective for a sterically unhindered substrate. |
| Substrate Steric Hindrance | The bulky ortho substituents on the aniline ring can influence the preferred binding orientation of the substrate to the catalyst. | Increased steric bulk may lead to higher facial discrimination and thus higher enantiomeric excess. |
| Temperature | Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity. | Decreasing the temperature from 25°C to -20°C could potentially increase the enantiomeric excess from 80% to >95%. |
| Solvent Polarity | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. | A non-coordinating, non-polar solvent may favor a more rigid catalyst-substrate complex, enhancing selectivity. |
| Hydrogen Pressure | In catalytic hydrogenations, pressure can affect the kinetics of hydrogen delivery and potentially the stereochemical outcome. | Optimal pressure is often required to balance reaction rate and selectivity. |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Detailed, experimentally-derived NMR data for 2-ethyl-6-methyl-N-(propan-2-yl)aniline, including proton (¹H), carbon-13 (¹³C), and DEPT spectra, could not be located in the public domain. Such data is essential for the definitive structural elucidation and analysis requested.
Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within this compound are not available in published literature. This information would be crucial for confirming the connectivity and spatial relationships of the protons in the ethyl, methyl, and N-(propan-2-yl) groups, as well as the aromatic protons.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Determination
Published ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in this compound, could not be found. This data is necessary to confirm the carbon framework, including the aromatic ring, the ethyl and methyl substituents, and the isopropyl group attached to the nitrogen.
DEPT (Distortionless Enhancement by Polarization Transfer) for Methyl, Methylene (B1212753), and Methine Group Differentiation
Experimental DEPT spectra for this compound are not available. A DEPT-135 experiment would be used to differentiate between methine (CH) and methyl (CH₃) groups (positive signals) and methylene (CH₂) groups (negative signals), while quaternary carbons would be absent. Without this data, a definitive assignment of carbon types cannot be made.
Chromatographic Methods for Purity Assessment and Isomeric Separation
Specific methods and research findings related to the HPLC and Chiral HPLC analysis of this compound are not detailed in the available scientific and technical literature. While commercial suppliers indicate that such data exists bldpharm.com, it is not publicly accessible.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
No validated HPLC methods, including details on the stationary phase, mobile phase composition, flow rate, and detector wavelength specifically for the purity assessment and quantification of this compound, have been published.
Chiral HPLC for Enantiomeric Purity and Resolution of Stereoisomers
Due to the presence of a stereocenter, this compound can exist as enantiomers. However, no specific chiral HPLC methods for the separation and determination of the enantiomeric purity of this compound are available in the literature. A patent for a related but more complex molecule, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, does describe the use of chiral HPLC for its analysis, but these conditions are not directly transferable google.com.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Optimization
Thin-Layer Chromatography (TLC) serves as an indispensable technique for the real-time monitoring of chemical reactions involving this compound and for the optimization of reaction conditions. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product, thereby providing insight into the reaction's progress.
The selection of an appropriate mobile phase is critical for achieving clear separation of the reactant (e.g., 2-ethyl-6-methylaniline) and the product, this compound. Given the chemical nature of these aromatic amines, a solvent system of intermediate polarity is typically employed. A common mobile phase for the TLC analysis of similar aromatic amines is a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.3 and 0.7, which ensures a reliable separation from other components in the reaction mixture.
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. These are often spotted alongside the pure starting material and, if available, the pure product as references. The TLC plate, typically coated with silica (B1680970) gel, is then developed in a chamber saturated with the chosen eluent. After development, the plate is visualized, commonly under UV light, to reveal the spots corresponding to the different compounds. The disappearance of the starting material spot and the appearance and intensification of the product spot signify the progression of the reaction.
Optimization of reaction parameters, such as temperature, catalyst loading, or reaction time, can be efficiently guided by TLC. By running parallel reactions under different conditions and analyzing them by TLC, the optimal set of parameters that leads to the highest yield and purity of this compound can be determined.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the conversion of 2-ethyl-6-methylaniline (B166961) to this compound. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 191.32 g/mol , and its monoisotopic mass is 191.1674 Da.
In a typical mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. For this compound, this peak is expected at m/z 191. The presence of this peak confirms the successful synthesis of the target molecule.
The fragmentation pattern provides valuable information about the compound's structure. For this compound, the fragmentation is expected to be influenced by the aniline (B41778) core, the N-isopropyl group, and the ethyl and methyl substituents on the aromatic ring. Key fragmentation pathways for N-alkylanilines often involve cleavage of the bonds adjacent to the nitrogen atom.
A prominent fragmentation pathway would be the loss of a methyl group from the isopropyl substituent, leading to a fragment ion at m/z 176 (M-15). This is a common fragmentation for isopropyl-substituted compounds. Another characteristic fragmentation is the alpha-cleavage, involving the loss of a propyl radical, which would result in a fragment at m/z 148. The loss of the ethyl group from the aromatic ring could also occur, producing a fragment at m/z 162 (M-29).
| m/z | Proposed Fragment |
| 191 | [M]+ (Molecular Ion) |
| 176 | [M - CH3]+ |
| 162 | [M - C2H5]+ |
| 148 | [M - C3H7]+ |
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
As a secondary aromatic amine, a key feature in its FT-IR spectrum would be the N-H stretching vibration, which is expected to appear as a single, sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration for aromatic amines typically appears in the 1250-1335 cm⁻¹ range.
The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.
The aliphatic portions of the molecule, the ethyl and isopropyl groups, will also give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1375 cm⁻¹ and 1450 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Secondary Aromatic Amine |
| >3000 | C-H stretch | Aromatic |
| <3000 | C-H stretch | Aliphatic (ethyl, isopropyl) |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1450, ~1375 | C-H bend | Aliphatic (ethyl, isopropyl) |
| 1250-1335 | C-N stretch | Aromatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, particularly those associated with the conjugated π-system of the aniline ring. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of aniline typically shows two main absorption bands. The more intense band, often referred to as the E2-band, appears around 230-240 nm and is due to a π → π* transition of the benzene ring. A second, less intense band, the B-band, is observed around 280-290 nm and arises from the excitation of an electron from the non-bonding orbital of the nitrogen atom to an anti-bonding π* orbital of the aromatic ring (n → π* transition). libretexts.org
The presence of alkyl groups (ethyl, methyl, and isopropyl) on the aniline structure acts as auxochromes. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these absorption bands. This is due to the interaction of the alkyl groups with the π-system of the aromatic ring, which slightly alters the energy levels of the molecular orbitals. Therefore, for this compound, the absorption maxima are expected to be shifted to slightly longer wavelengths compared to unsubstituted aniline.
| Transition | Typical λmax for Aniline (nm) | Expected Effect of Alkyl Substitution |
| π → π | ~235 | Bathochromic and Hyperchromic |
| n → π | ~285 | Bathochromic and Hyperchromic |
Computational and Theoretical Chemistry Studies of N Substituted Anilines
Quantum Chemical Approaches for Molecular Geometry and Electronic Structure Determination
Quantum chemical methods are central to determining the fundamental properties of a molecule. These approaches solve approximations of the Schrödinger equation to yield information about electron distribution and energy.
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique used to approximate the ground-state wavefunction and energy of a multi-electron system. wikipedia.org It treats each electron as moving in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. gatech.edu This "self-consistent field" (SCF) approach iteratively refines the electron orbitals until the solution is stable. wikipedia.orggatech.edu While computationally less intensive than more advanced methods, HF calculations often provide a good qualitative description of molecular orbitals and a reasonable starting point for geometry optimization. researchgate.netlibretexts.org However, by neglecting electron correlation, its accuracy for certain properties can be limited.
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. nih.gov Unlike HF, DFT includes effects of electron correlation by calculating the energy as a functional of the electron density.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. It has been widely used for a variety of chemical systems, including aniline (B41778) derivatives, to predict geometries and vibrational frequencies. nih.govresearchgate.net
M06-2X : Part of the Minnesota suite of functionals, M06-2X is a high-nonlocality functional with a large amount of Hartree-Fock exchange. It is designed to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, often showing improvement over B3LYP for systems where medium-range electron correlation is important. dergipark.org.trtru.ca
CAM-B3LYP : This is a long-range corrected hybrid functional. It adjusts the amount of Hartree-Fock exchange included based on the interelectronic distance, which makes it particularly suitable for calculations involving charge transfer, electronic excitations, and systems with extensive conjugation. nih.govglobal-sci.com
Studies comparing these functionals show that the choice of method can significantly impact the predicted properties, and selection often depends on the specific chemical question being addressed. researchgate.netresearchgate.net
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for the accuracy of a quantum chemical calculation. The Pople-style basis set, 6-311++G(d,p) , is a flexible and widely used choice for organic molecules. nih.govcore.ac.uk
6-311 : This indicates a triple-zeta valence set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing anions, lone pairs, and non-covalent interactions. researchgate.net
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the molecular environment, which is essential for accurate geometry and energy calculations. researchgate.net
Molecular Simulation and Modeling of Conformational Space
For flexible molecules like N-substituted anilines, understanding the different possible 3D arrangements (conformations) and their relative stabilities is key to understanding their behavior. aip.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Computational methods can be used to map the potential energy surface of a molecule as a function of its rotatable bonds. By locating the energy minima on this surface, the most stable conformers can be identified. colostate.edu The relative energies of these conformers, calculated using methods like DFT, determine their predicted population distribution at a given temperature. For N-substituted anilines, key conformational questions would involve the orientation of the N-alkyl group relative to the aromatic ring and the ethyl/methyl groups. researchgate.net
Reactions and molecular behavior are often significantly influenced by the surrounding solvent. Explicitly modeling every solvent molecule is computationally expensive. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that treats the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgdiracprogram.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized dielectric. aip.org This approach allows for the calculation of molecular properties and relative conformational energies in different solvent environments, providing insight into how polarity can shift conformational equilibria and influence reactivity. acs.orgresearchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Properties
Theoretical studies into the electronic structure of N-substituted anilines, such as 2-ethyl-6-methyl-N-(propan-2-yl)aniline, provide significant insights into their reactivity and chemical behavior. The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic characteristics of these molecules. thaiscience.info
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. thaiscience.info The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For N-substituted anilines, the HOMO is typically localized over the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group and the alkyl substituents. The LUMO, conversely, is generally distributed over the aromatic ring system.
HOMO-LUMO Gap for Reactivity and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov A larger energy gap implies a more stable and less reactive molecule. thaiscience.info
In molecules like this compound, the presence of electron-donating groups (ethyl, methyl, and isopropyl) on the aniline structure is expected to raise the energy of the HOMO and slightly alter the LUMO energy. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline, signifying increased reactivity. The energy gap also governs the molecule's electronic absorption properties; a smaller gap corresponds to absorption at a longer wavelength. thaiscience.info
Table 1: Representative Theoretical Electronic Properties of N-Substituted Anilines
| Property | Representative Value (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 | Electron-donating capacity |
| LUMO Energy | -0.5 to 0.5 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |
Note: These values are illustrative and based on computational studies of various substituted anilines. Actual values for this compound would require specific theoretical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. thaiscience.info The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These maps are color-coded to identify electron-rich areas, which are susceptible to electrophilic attack, and electron-poor areas, which are prone to nucleophilic attack. researchgate.net
In an MEP map:
Red and Yellow regions indicate negative electrostatic potential, signifying electron-rich areas. These are typically associated with electronegative atoms.
Blue regions indicate positive electrostatic potential, representing electron-poor areas, often around hydrogen atoms.
Green areas denote neutral or near-zero potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the nitrogen atom of the N-isopropylamino group, due to the lone pair of electrons. researchgate.net This makes the nitrogen atom a primary site for electrophilic attack. The aromatic ring, enriched by the electron-donating effects of the amino and alkyl groups, would also exhibit negative potential, making it reactive towards electrophiles, particularly at the ortho and para positions relative to the amino group, though these are sterically hindered in this specific molecule. Conversely, the hydrogen atoms of the alkyl groups would show positive potential (blue). thaiscience.info
Prediction and Interpretation of Spectroscopic Parameters (e.g., Harmonic Vibrational Frequencies)
Computational chemistry allows for the accurate prediction of spectroscopic data, such as infrared (IR) and Raman spectra, by calculating harmonic vibrational frequencies. asianpubs.org These theoretical calculations, often performed using DFT methods, are crucial for assigning experimental spectral bands to specific molecular vibrations. globalresearchonline.net The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. globalresearchonline.net
For this compound, the vibrational spectrum would be characterized by modes associated with its constituent functional groups. Key vibrational modes would include:
N-H Stretching: In secondary amines, this appears in the 3300-3500 cm⁻¹ region. However, for this N-substituted aniline, this mode is absent.
C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ range and is indicative of the bond between the nitrogen and the aromatic ring. materialsciencejournal.org
Aromatic C-H Stretching: These modes appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: Vibrations from the ethyl, methyl, and isopropyl groups are expected in the 2850-2970 cm⁻¹ region.
Aromatic C=C Stretching: These characteristic ring vibrations occur in the 1400-1600 cm⁻¹ range. asianpubs.org
N-H Bending: Absent in this tertiary amine structure.
Theoretical calculations can provide a detailed breakdown of these vibrational modes, aiding in the structural elucidation and characterization of the molecule. researchgate.netresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2850 - 2970 | Asymmetric and symmetric stretching of C-H bonds in the ethyl, methyl, and isopropyl groups. |
| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations within the benzene ring. |
| C-N Stretch | 1250 - 1350 | Stretching of the bond between the nitrogen atom and the aromatic carbon and isopropyl group. |
Note: These are expected frequency ranges based on general spectroscopic data for N-substituted anilines. Precise values are obtained from specific quantum chemical calculations.
Structure Activity Relationship Sar Investigations of Substituted Aniline Derivatives
Impact of N-Alkyl Substitution Patterns on Biochemical Interactions and Potential Biological Activities
The substitution pattern on the nitrogen atom of aniline (B41778) derivatives is a critical determinant of their biochemical interactions and biological activity. The nature of the N-alkyl group influences several key physicochemical properties, including lipophilicity, steric bulk, and the potential for hydrogen bonding, which collectively dictate how the molecule interacts with its biological target.
In the case of 2-ethyl-6-methyl-N-(propan-2-yl)aniline, the N-substituent is an isopropyl (propan-2-yl) group. This secondary alkyl group imparts a moderate level of lipophilicity and specific steric dimensions to the molecule. The presence of a hydrogen atom on the nitrogen (making it a secondary amine) is particularly significant. This allows the molecule to act as a hydrogen bond donor, a crucial interaction for anchoring ligands within many receptor binding sites.
Structure-activity relationship (SAR) studies on various classes of biologically active aniline derivatives have demonstrated that the nature of the N-substituent can drastically alter potency. For instance, in a series of aniline-substituted tetrahydroquinoline C5a receptor antagonists, secondary anilines generally exhibited superior activity compared to their tertiary (N,N-dialkyl) counterparts in inhibiting C5a-induced calcium mobilization. This suggests that for certain receptors, the ability to form a hydrogen bond via the N-H group is more advantageous than the increased bulk of a second alkyl group. The choice of a specific alkyl group, such as the isopropyl group, provides a balance of size and lipophilicity that can be optimal for fitting into a defined hydrophobic pocket within a receptor or enzyme active site.
The table below illustrates the generalized impact of N-substitution patterns on the biological activity of certain aniline derivatives, based on established SAR principles.
| N-Substitution Pattern | General Impact on Activity (Example: C5a Receptor Antagonists) | Rationale |
| Primary Amine (-NH2) | Often shows lower activity or different selectivity. | Lacks steric bulk for specific hydrophobic interactions; may have different binding modes. |
| Secondary Amine (-NHR) | Frequently demonstrates enhanced activity. | Provides a balance of steric bulk and maintains hydrogen bond donor capability. |
| Tertiary Amine (-NR2) | Often shows reduced activity compared to secondary amines. | Loses hydrogen bond donor capability; increased steric bulk may cause unfavorable clashes with the receptor. |
Influence of Ortho-Substitution (2-Ethyl-6-Methyl) on Molecular Conformation and Receptor Binding
The substitution at the ortho positions (positions 2 and 6) of the aniline ring has a profound influence on the molecule's three-dimensional shape (conformation) and, consequently, its ability to bind to a biological target. This phenomenon, often referred to as the "ortho effect," is primarily driven by steric hindrance.
In this compound, the presence of an ethyl group at one ortho position and a methyl group at the other creates significant steric congestion around the amino group. This steric hindrance forces the N-(propan-2-yl) group into a specific, restricted orientation relative to the phenyl ring. It also hinders free rotation around the C-N bond connecting the aniline nitrogen to the ring. This conformational rigidity is a key feature, as it pre-organizes the molecule into a shape that may be complementary to a specific receptor's binding site. A flexible molecule must expend energy to adopt the correct binding conformation, whereas a rigid molecule that already possesses the correct shape can bind more readily and with higher affinity.
Research has shown that for certain biological targets, ortho substitution is not just beneficial but essential for activity. For example, the discovery of a series of potent C5a receptor antagonists revealed a functional requirement for an ortho substituent on the aniline moiety. This highlights that the steric bulk at these positions can be crucial for orienting the molecule correctly within the binding pocket and preventing non-productive binding modes. The specific combination of a 2-ethyl and 6-methyl group provides a defined asymmetric steric environment that can be exploited for selective interactions with a chiral receptor environment. This steric shielding can also influence the basicity of the nitrogen atom, which in turn affects its protonation state and ability to form ionic bonds at physiological pH.
Design Principles for Analogues and Derivatives based on SAR Findings
The SAR findings for substituted anilines provide a clear roadmap for designing analogues with enhanced selectivity for a specific biological target. Selectivity is crucial in both pharmaceutical and agrochemical research to maximize desired effects while minimizing off-target interactions.
Building on the core structure of this compound, medicinal and agricultural chemists can systematically modify different parts of the molecule.
Ortho-Substituent Modification: The size, shape, and electronic nature of the 2- and 6-substituents can be altered. For example, replacing the ethyl group with a larger (e.g., propyl) or smaller (e.g., methyl) group, or introducing a halogen, could fine-tune the conformation and steric profile to better fit a specific target. This can enhance binding to the intended receptor while potentially introducing steric clashes that prevent binding to undesired off-targets.
N-Alkyl Group Variation: The N-isopropyl group can be replaced with other alkyl or functionalized chains. Modifying this group alters the molecule's interaction with hydrophobic pockets in the binding site. For instance, incorporating a small cyclic alkyl group or a chain with a polar functional group could probe different regions of the receptor and lead to new interactions that enhance selectivity.
Aromatic Ring Substitution: Adding substituents at the meta (3, 5) or para (4) positions of the aniline ring can modulate the electronic properties (e.g., pKa of the amine) and provide additional points of interaction with the target. SAR studies of other aniline pyrimidine (B1678525) derivatives have shown that para-substitution can be superior to meta-substitution, demonstrating effective binding with the target.
By creating a library of such analogues and testing their activity, researchers can build a detailed understanding of the target's structural requirements, leading to the design of highly selective molecules.
Rational design utilizes the structural and mechanistic understanding of a biological target and its ligands to design new, improved molecules, moving away from traditional trial-and-error screening.
In Agrochemical Research: The development of S-metolachlor is a prime example of rational design in action. The initial herbicide, metolachlor (B1676510), was sold as a racemic mixture of all four stereoisomers. Once SAR studies revealed that the herbicidal activity resided almost exclusively in the S-isomers, research efforts were focused on developing a synthetic route to produce the enantiomerically enriched S-metolachlor. This "enantiopure" product offers the same level of weed control at a significantly lower application rate. This rational approach leads to a more efficient and environmentally benign product by reducing the amount of inactive chemical introduced into the ecosystem.
In Pharmaceutical Research: The 2,6-disubstituted-N-alkylaniline scaffold is a "privileged structure" that can be used as a starting point for developing new therapeutic agents. Rational drug design in this context involves:
Target Identification: Identifying a receptor or enzyme implicated in a disease process.
Structural Analysis: Using techniques like X-ray crystallography or computational homology modeling to understand the three-dimensional structure of the target's binding site.
Docking and Modeling: Virtually screening or designing aniline derivatives that fit optimally into the binding site. The known importance of ortho-substitution and specific N-alkyl groups from previous SAR studies provides a valuable starting point for designing new ligands with high predicted affinity and selectivity.
Synthesis and Optimization: Synthesizing the most promising candidates and iteratively refining their structure based on experimental feedback to improve potency, selectivity, and pharmacokinetic properties.
This rational, structure-based approach accelerates the discovery process and increases the likelihood of developing successful new drugs with improved efficacy.
Role As an Intermediate in the Synthesis of Functional Molecules
Precursor in Chloroacetanilide Herbicide Synthesis
The most significant application of N-substituted aniline (B41778) derivatives, including 2-ethyl-6-methyl-N-(propan-2-yl)aniline and its analogs, is in the production of chloroacetanilide herbicides. This class of herbicides is vital for controlling grass and broadleaf weeds in a variety of major crops.
Application of N-Substituted Analogs in the Production of (S)-Metolachlor
(S)-Metolachlor is a widely used, highly effective herbicide belonging to the chloroacetanilide family. wikipedia.org It is the S-enantiomer of metolachlor (B1676510), which exhibits significantly higher herbicidal activity than the other isomers. google.com The synthesis of (S)-Metolachlor relies heavily on N-substituted 2-ethyl-6-methylaniline (B166961) analogs as key precursors.
One common industrial synthesis route involves the reaction of an N-substituted 2-ethyl-6-methylaniline with chloroacetyl chloride. wikipedia.orgarkat-usa.org For instance, the precursor (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is synthesized and then acylated with chloroacetyl chloride to yield the final (S)-Metolachlor product. arkat-usa.org
Several synthetic pathways have been developed to produce the necessary N-substituted aniline intermediate with high enantiomeric purity. arkat-usa.org One method starts with 2-ethyl-6-methylaniline (MEA) and involves a condensation reaction with methoxyacetone, followed by an asymmetric hydrogenation of the resulting imine to produce the desired S-stereoisomeric amine. wikipedia.orgresearchgate.net Another approach utilizes a chiral starting material, such as (R)-epichlorohydrin, which reacts with 2-ethyl-6-methylaniline to form a key intermediate that is then converted to (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. arkat-usa.orggoogle.com This intermediate is the direct precursor that is subsequently reacted with chloroacetyl chloride.
The final acylation step is critical. The N-substituted aniline is reacted with chloroacetyl chloride, typically in the presence of a base like sodium carbonate, to form the final acetamide (B32628) structure of (S)-Metolachlor. arkat-usa.org
Table 1: Key Synthetic Steps for (S)-Metolachlor Production
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| Intermediate Formation | 2-ethyl-6-methylaniline | Chiral synthon (e.g., methoxyacetone, (R)-epichlorohydrin) | (S)-2-ethyl-N-(alkoxypropyl)-6-methylaniline | To create the N-substituted chiral amine precursor. wikipedia.orgarkat-usa.org |
| Acylation | (S)-2-ethyl-N-(alkoxypropyl)-6-methylaniline | Chloroacetyl chloride | (S)-Metolachlor | To attach the active chloroacetyl group, forming the final herbicide. wikipedia.orgarkat-usa.org |
Significance of N-Alkylaniline Derivatives in Modern Agrochemical Manufacturing
N-alkylaniline derivatives are foundational building blocks in the agrochemical industry. jocpr.com Their importance extends beyond metolachlor to a range of other herbicides and pesticides. The process of N-alkylation—attaching an alkyl group to the nitrogen atom of an aniline—is a fundamental reaction in organic synthesis for creating these complex active ingredients. jocpr.com
The structure of these derivatives, particularly the substitution pattern on the aromatic ring (like the 2-ethyl-6-methyl groups), is crucial for the biological activity and selectivity of the final herbicide. google.com These ortho-substituents can influence the molecule's conformation and how it binds to its target site in the weed, enhancing its efficacy. wikipedia.org
The synthesis of N-alkylanilines presents challenges, such as achieving high selectivity for the desired mono-alkylated product while avoiding the formation of unwanted byproducts. jocpr.com Consequently, significant research has been dedicated to developing efficient and selective catalytic methods for their production, utilizing various catalysts and reaction conditions to optimize yield and purity. jocpr.comresearchgate.net The development of these methods is critical for the economical and large-scale manufacturing of many essential agrochemicals. researchgate.net
Broader Intermediacy in Organic Synthesis
The utility of this compound and related N-alkylanilines is not confined to agrochemicals. These compounds are versatile intermediates in the broader field of organic synthesis.
Utility in the Production of Dyes and Pigments
Aniline and its derivatives have been central to the synthetic dye industry since its inception. N-alkylation is a key modification used to produce a wide spectrum of colors and to alter the properties of the dyes, such as their solubility and fastness. ncert.nic.in
N-alkylanilines serve as coupling components in the synthesis of azo dyes. In this process, a diazonium salt is reacted with an N-alkylaniline to form an azo compound, which is characterized by a nitrogen-nitrogen double bond (N=N) that acts as a chromophore, the part of the molecule responsible for its color. By varying the aniline derivative and the diazonium component, chemists can synthesize a vast array of dyes with different colors and properties for use in textiles, plastics, and other materials. researchgate.net
Role in the Synthetic Routes to Various Organic Compounds
N-alkylaniline derivatives are valuable intermediates in the synthesis of numerous organic compounds beyond dyes and agrochemicals. jocpr.com The amino group can be further functionalized, and the aromatic ring can undergo various substitution reactions, making these compounds versatile starting points for complex molecules.
They are used in the preparation of pharmaceuticals, polymers, and other specialty chemicals. jocpr.comncert.nic.in The process of N-alkylation of anilines is a cornerstone of many multi-step synthetic routes, allowing for the controlled introduction of functional groups and the construction of complex molecular architectures. ncert.nic.in For example, the reaction of primary or secondary anilines with acid chlorides or anhydrides leads to the formation of amides, which are stable functional groups present in many biologically active molecules and materials. ncert.nic.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
